molecular formula C18H25N3O5S B6557523 8-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1040673-83-3

8-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6557523
CAS No.: 1040673-83-3
M. Wt: 395.5 g/mol
InChI Key: SBGWVSUNHACABM-UHFFFAOYSA-N
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Description

The compound “8-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound with the molecular formula C9H14N2O3 . It is a key intermediate in the synthesis of spirotetramat .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction sequence including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . The overall yield of spirotetramat, which uses this compound as a key intermediate, is reported to be 20.4% .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic system, which is a common feature in many bioactive compounds . The spirocyclic system in this compound is a 1,3,8-triazaspiro[4.5]decane .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . Further reactions such as hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation are involved in the synthesis of spirotetramat .

Future Directions

The future directions for this compound could involve optimizing the conditions and reducing the synthetic cost of spirotetramat, which uses this compound as a key intermediate . This could potentially enhance the applications and market prospects of spirotetramat .

Properties

IUPAC Name

8-(4-methoxy-2,3-dimethylphenyl)sulfonyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-12-13(2)15(7-6-14(12)26-5)27(24,25)21-10-8-18(9-11-21)16(22)19(3)17(23)20(18)4/h6-7H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGWVSUNHACABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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